molecular formula C23H16BrNO3 B514726 (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B514726
M. Wt: 434.3g/mol
InChI Key: BNFXXAUOGUMVPK-STZFKDTASA-N
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Description

(4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-(2-bromophenyl)oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[3-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but lacks the bromine atom.

    (4Z)-4-[3-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one: Similar structure with a chlorine atom instead of bromine.

    (4Z)-4-[3-(benzyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

Molecular Formula

C23H16BrNO3

Molecular Weight

434.3g/mol

IUPAC Name

(4Z)-2-(2-bromophenyl)-4-[(3-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H16BrNO3/c24-20-12-5-4-11-19(20)22-25-21(23(26)28-22)14-17-9-6-10-18(13-17)27-15-16-7-2-1-3-8-16/h1-14H,15H2/b21-14-

InChI Key

BNFXXAUOGUMVPK-STZFKDTASA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4Br

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4Br

Origin of Product

United States

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